molecular formula C13H13NO2S2 B12252067 Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12252067
M. Wt: 279.4 g/mol
InChI Key: MUDKAZBGFBWRIL-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between a thioamide and an α-haloketone. For example, 4-methylthioamide can react with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Attachment of the Benzoate Group: The thiazole derivative can then be reacted with methyl 4-bromomethylbenzoate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

    Medicinal Chemistry: The thiazole ring is a common scaffold in drug design due to its biological activity. This compound can be used as a starting material for the synthesis of potential pharmaceuticals.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, the thiazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The sulfur atom can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate is unique due to the specific combination of the thiazole ring and the benzoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C12_{12}H13_{13}N2_{2}S2_{2}
  • Molecular Weight: 265.36 g/mol
  • IUPAC Name: this compound
  • CAS Number: 743452-52-0

Physical Properties:

  • Appearance: Powder
  • Storage Conditions: Room temperature

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The thiazole ring enhances the compound's ability to interact with microbial enzymes and receptors.

  • Mechanism of Action:
    • The compound likely inhibits bacterial enzymes, leading to a reduction in microbial growth.
    • It may also disrupt cellular processes in fungi, contributing to its antifungal properties.
  • Case Studies:
    • A study demonstrated that derivatives of thiazole exhibited activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the structural features that allow for interaction with bacterial cell walls and metabolic pathways .
    • Another investigation highlighted the potential of thiazole compounds in treating infections caused by resistant strains of bacteria, showcasing their relevance in modern pharmacotherapy .

Cytotoxicity and Safety

While the antimicrobial potential is promising, it is crucial to assess the cytotoxic effects of this compound on human cells. Preliminary studies indicate moderate cytotoxicity at high concentrations, necessitating further investigation into optimal dosages for therapeutic use without adverse effects .

Summary of Key Studies

Study ReferenceFindings
Demonstrated antimicrobial activity against various bacterial strains.
Highlighted effectiveness against resistant bacterial strains.
Investigated cytotoxicity in human cell lines; moderate toxicity observed at high concentrations.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial metabolism. These studies suggest a strong interaction with key enzymes, indicating a potential pathway for drug development .

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

methyl 4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C13H13NO2S2/c1-9-7-17-13(14-9)18-8-10-3-5-11(6-4-10)12(15)16-2/h3-7H,8H2,1-2H3

InChI Key

MUDKAZBGFBWRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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